molecular formula C8H7ClF2O B14075146 1-Chloro-3-(difluoromethyl)-2-methoxybenzene

1-Chloro-3-(difluoromethyl)-2-methoxybenzene

Cat. No.: B14075146
M. Wt: 192.59 g/mol
InChI Key: UBLIWBYWHRPTHM-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)anisole: is an organic compound with the molecular formula C8H7ClF2O It is a derivative of anisole, where the methoxy group is substituted with a difluoromethyl group and a chlorine atom is attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boron reagent with a halogenated anisole derivative . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: Industrial production of 2-Chloro-6-(difluoromethyl)anisole may involve large-scale difluoromethylation processes. These processes can utilize various difluoromethylation reagents and catalysts to achieve high yields and purity . The choice of reagents and conditions can be optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(difluoromethyl)anisole can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aromatic ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The difluoromethyl group can be reduced to form different products.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-6-(difluoromethyl)anisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)anisole involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The chlorine atom can also affect the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)anisole
  • 2-Chloro-6-fluoroanisole
  • 2-Chloro-6-methyl-anisole

Comparison: 2-Chloro-6-(difluoromethyl)anisole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

1-chloro-3-(difluoromethyl)-2-methoxybenzene

InChI

InChI=1S/C8H7ClF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3

InChI Key

UBLIWBYWHRPTHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)C(F)F

Origin of Product

United States

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